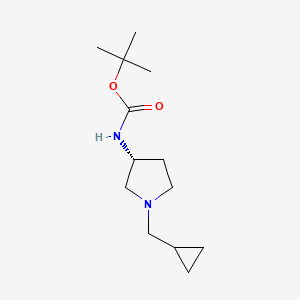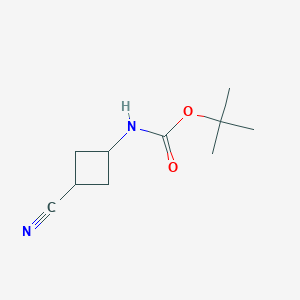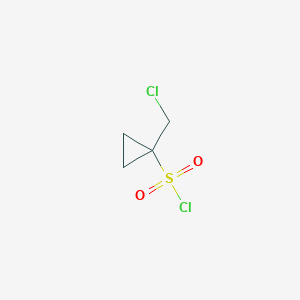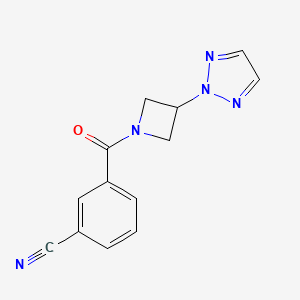![molecular formula C17H26ClNO4 B2699911 1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride CAS No. 474263-04-2](/img/structure/B2699911.png)
1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H26ClNO4 and its molecular weight is 343.85. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Novel Compounds : Research has shown the synthesis of novel compounds using similar chemical structures. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which are a new class of cyclic dipeptidyl ureas, involves reactions with cyclohexyl or benzyl isocyanide, indicating the potential for creating new classes of compounds (Sañudo et al., 2006).
Development of Dopaminergic Agents : Similar structural components have been used in the synthesis of dopaminergic agents, such as 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which show preliminary evidence of dopaminergic activity, suggesting potential therapeutic applications in neuroscience (Pfeiffer et al., 1982).
Polymerization and Material Science : The compound's structural elements are similar to those used in the synthesis and polymerization of functional cyclic esters, which indicates its potential in the field of material science, particularly in the development of hydrophilic aliphatic polyesters (Trollsås et al., 2000).
Pharmacological Research
Antimicrobial and Antiradical Activity : Compounds with structural similarities have been tested for their antimicrobial and antioxidant activities, indicating potential applications in the development of new antimicrobial and antiradical agents (Čižmáriková et al., 2020).
Novel Heterocycles Synthesis : The compound's structure is akin to those used in synthesizing novel heterocycles, such as benzoin-α-oxime, which can lead to various heterocyclic systems, suggesting potential applications in pharmaceutical chemistry (Singh & Singh, 2004).
Advanced Chemical Applications
Palladium-Catalyzed Reactions : Similar chemical structures have been involved in palladium-catalyzed oxidative aminocarbonylation-cyclization reactions, illustrating potential applications in advanced synthetic chemistry (Gabriele et al., 2006).
Electrical Conductivity Properties : The study of the electrical properties of complexes with similar structures, like copper complexes of novel oxime compounds, indicates potential applications in the field of electronics and materials science (Aydogdu et al., 2003).
Fluorescence and Sensing Applications : Research on the synthesis of organogels containing phenylbenzoxazole groups suggests potential applications in fluorescence enhancement and sensing, particularly for detecting nerve gas simulants (Kim et al., 2010).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-18(13-5-3-2-4-6-13)10-14(19)11-20-15-7-8-16-17(9-15)22-12-21-16;/h7-9,13-14,19H,2-6,10-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOPUWOAMFVRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC2=C(C=C1)OCO2)O)C3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B2699832.png)


![5-((2-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2699839.png)
![N-(4-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699841.png)
![5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2699842.png)



![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2699849.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2699850.png)
